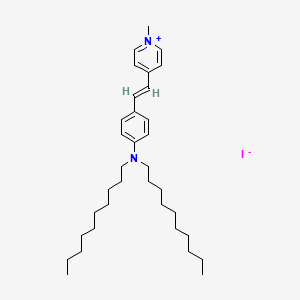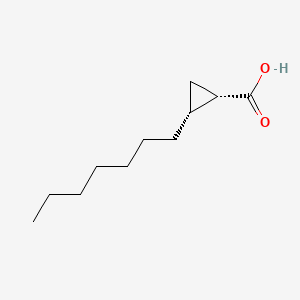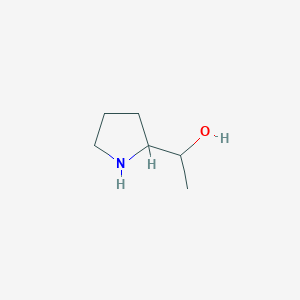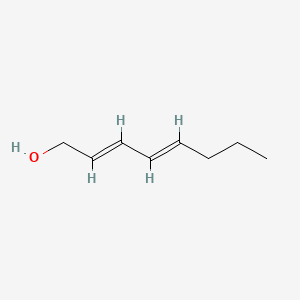
Isopropyl trioleyl titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl trioleyl titanate, also known as Isopropyl trioleic titanate or KR-TTS, is an organotitanium compound . It is typically a colorless to light yellow liquid . It has good thermal stability and weather resistance . The compound is soluble in organic solvents such as alcohols, ketones, and aromatic hydrocarbons .
Synthesis Analysis
The synthesis of Isopropyl trioleyl titanate (IPTDOPT) usually involves a ligand exchange reaction. Dimethyl titanate is reacted with isopropanol and trioctyl phosphorus chloride to produce isopropyl trioctyl phosphoril oxide, which is then reacted with dimethyl titanate to produce the final product, Isopropyl trioleyl titanate .Molecular Structure Analysis
The molecular formula of Isopropyl trioleyl titanate is C57H106O7Ti . It has a molecular weight of 951.32 .Physical And Chemical Properties Analysis
Isopropyl trioleyl titanate is a colorless to light yellow liquid . It has good thermal stability and weather resistance . It is soluble in organic solvents such as alcohols, ketones, and aromatic hydrocarbons .Wissenschaftliche Forschungsanwendungen
Catalysis : A study by Wang Ying-jie (2002) explored the preparation of catalysts using isopropyl titanate supported on active carbon. These catalysts demonstrated excellent activity and selectivity, indicating their potential in green processes such as esterification (Wang Ying-jie, 2002).
Flame Retardancy : Xilei Chen et al. (2019) investigated the use of isopropyl tris(dioctylphosphoryloxy) titanate as a synergist and compatibilizer in flame-retardant thermoplastic polyurethane (TPU) composites. Their findings suggest its efficacy in reducing smoke production and heat release, presenting a good application prospect in mitigating the risk of TPU combustion (Xilei Chen et al., 2019).
Heterogeneous Catalytic Reactions : Shuai Tan et al. (2017) conducted a comprehensive study on isopropyl alcohol conversion over strontium titanate surfaces. Their research provides insights into the selectivity and overall activity of the catalysts in these reactions (Shuai Tan et al., 2017).
Vapour-Phase Deposition : Research by Y. Takahashi et al. (1985) revealed that isopropyl titanate, when decomposed in the vapour phase, leads to the formation of rutile on the surface of TiO2 films. This study provides valuable insights into the growth mechanisms of rutile in thin film technology (Y. Takahashi et al., 1985).
Polymer Composites : A. Mehrjerdi et al. (2014) investigated the effects of a titanate coupling agent on the mechanical and thermo-physical properties of talc-reinforced polyethylene. Their findings showed improvements in stiffness and tensile strength, demonstrating the usefulness of titanate coupling agents in enhancing composite materials (A. Mehrjerdi et al., 2014).
Radioactive Material Safety : Arixin Bo et al. (2013) developed a method for removing radioactive iodine from water using Ag2O grafted titanate nanolamina, highlighting its application in nuclear safety and waste disposal (Arixin Bo et al., 2013).
Rheological, Mechanical, Electrical Properties : J. Su and Jun Zhang (2016) examined the impact of isopropyl trioleic titanate on the properties of Barium titanate (BaTiO3) particle-filled HDPE composites, providing insights into its effects on composite materials' properties (J. Su and Jun Zhang, 2016).
Photocatalysis : Jia Wang et al. (2014) used isopropyl titanate in the synthesis of N-doped TiO2/C nanocomposites. Their research demonstrated the potential of these materials in photocatalytic applications under visible light (Jia Wang et al., 2014).
Nanostructured Materials : D. Bavykin et al. (2006) reviewed the synthesis, properties, and applications of nanostructured titanate and TiO2 materials, including those derived from isopropyl titanate, for various environmental and energy applications (D. Bavykin et al., 2006).
Wirkmechanismus
Titanate coupling agents (TCAs) like Isopropyl trioleyl titanate are organometallic interface chemicals that contain titanium. These compounds are usually employed in the polymer industry to strengthen polymeric composites by improving the affinity of the particles to the matrix . TCAs can overcome the limitations of incompatible polymers and inorganic fillers and provide good chemical bonding and dispersion .
Safety and Hazards
Isopropyl trioleyl titanate has low toxicity, but it should still be handled with care. Avoid contact with skin and eyes, and avoid inhaling its vapors or dust. If contact occurs, rinse immediately with plenty of water. During operation, good ventilation should be maintained. Storage should avoid contact with oxidants and acids to prevent chemical reactions .
Eigenschaften
IUPAC Name |
(Z)-octadec-9-enoic acid;propan-2-ol;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H34O2.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);3-4H,1-2H3;/b3*10-9-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYCZIXYPVKNQ-BQGNPDQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(O)C.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O7Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl trioleyl titanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde](/img/structure/B1147760.png)


